(S)-1-(4-Bromophenyl)-1-fluoroethane
Description
Significance of Chiral Fluoro-organic Compounds in Advanced Chemical Research
Chiral fluoro-organic compounds are of paramount importance in advanced chemical research, particularly in the pharmaceutical and agrochemical industries. The presence of a stereogenic carbon-fluorine (C-F) bond can lead to distinct pharmacological profiles for different enantiomers. One enantiomer of a chiral drug may exhibit the desired therapeutic activity, while the other could be inactive or even responsible for undesirable side effects. Consequently, the development of synthetic methods to access enantiomerically pure fluorinated molecules is a highly active area of research. nih.gov The unique electronic properties of the fluorine atom, being the most electronegative element, can alter the acidity of neighboring protons, influence molecular conformation, and participate in hydrogen bonding, all of which are critical for molecular recognition at biological targets.
Structural Characteristics and Stereochemical Purity of (S)-1-(4-Bromophenyl)-1-fluoroethane
This compound is a chiral molecule featuring a stereocenter at the carbon atom bonded to the fluorine, the 4-bromophenyl group, a methyl group, and a hydrogen atom. The "(S)" designation refers to the specific spatial arrangement of these substituents around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The bromine atom on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in organic synthesis. chemicalbook.com
The stereochemical purity of this compound is a critical parameter that determines its utility in stereoselective synthesis and biological applications. The enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other, is typically determined using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying enantiomers, often employing a chiral stationary phase that interacts differently with the two enantiomers. synquestlabs.comnih.govnih.govnist.gov
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Bromo-1-fluoroethane | 1-(4-Bromophenyl)ethanol (B1212655) |
| CAS Number | 162427-82-9 chemicalbook.com | 2311-13-9 synquestlabs.com | 5399-09-7 |
| Molecular Formula | C₈H₈BrF chemicalbook.com | C₂H₄BrF synquestlabs.com | C₈H₉BrO dntb.gov.ua |
| Molecular Weight | 203.05 g/mol chemicalbook.com | 126.96 g/mol synquestlabs.com | 201.06 g/mol dntb.gov.ua |
| Boiling Point | Not specified | 71.59 °C (rough estimate) synquestlabs.com | 235.5±17.0 °C (Predicted) |
| Density | Not specified | 2.0000 (rough estimate) synquestlabs.com | 1.439±0.06 g/cm³ (Predicted) |
| Refractive Index | Not specified | 1.4236 (estimate) synquestlabs.com | 1.573 (Predicted) |
Note: Data for this compound is limited. Properties of related compounds are provided for comparative purposes. Data for 1-(4-Bromophenyl)ethanol from publicly available chemical databases.
Overview of Research Trajectories for Aryl-Substituted Fluoroethanes
Research involving aryl-substituted fluoroethanes, such as this compound, is largely driven by their potential as key intermediates in the synthesis of more complex and biologically active molecules. Several research trajectories are prominent in this area.
One major focus is the development of novel stereoselective methods for their synthesis. This includes the catalytic asymmetric fluorination of styrenes and related alkenes. sigmaaldrich.comresearchgate.netnih.gov The direct and enantioselective introduction of a fluorine atom into an organic molecule remains a significant challenge, and various catalytic systems, including those based on transition metals and organocatalysts, are being explored to achieve high yields and enantioselectivities. nih.gov
Another important research direction is the use of these chiral building blocks in the construction of pharmaceutical lead compounds. For instance, the stereoselective synthesis of benzylic fluorides serves as a platform for producing a range of aryl-substituted β-fluoroamphetamines and other neurologically active compounds. dntb.gov.ua The presence of the fluorine atom at the benzylic position can enhance the metabolic stability of these molecules, a desirable property in drug development.
Furthermore, the bromo-substituent on the aromatic ring of compounds like this compound opens up avenues for diversification through cross-coupling reactions, such as the Suzuki or Heck reactions. This allows for the attachment of various other functional groups, leading to a library of derivatives for structure-activity relationship (SAR) studies. chemicalbook.com
Properties
IUPAC Name |
1-bromo-4-[(1S)-1-fluoroethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUJAJAXIXMOKC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271872 | |
| Record name | Benzene, 1-bromo-4-(1-fluoroethyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162427-82-9 | |
| Record name | Benzene, 1-bromo-4-(1-fluoroethyl)-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162427-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(1-fluoroethyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enantioselective Synthesis and Mechanistic Pathways of S 1 4 Bromophenyl 1 Fluoroethane
Asymmetric Fluorination Methodologies for Chiral Fluoroethane (B3028841) Derivatives
The direct introduction of a fluorine atom to a prochiral center in an asymmetric fashion is one of the most powerful strategies for accessing enantiomerically enriched organofluorine compounds. These methods can be broadly categorized based on the nature of the chiral-inducing agent, which can be a catalytic metal complex, a stoichiometric chiral auxiliary, or an organocatalyst.
Catalytic Enantioselective Fluorination Processes
Catalytic enantioselective fluorination involves the use of a substoichiometric amount of a chiral catalyst to create the C-F stereocenter. These processes are highly desirable due to their atom economy and efficiency. A common approach involves the asymmetric fluorination of a carbonyl precursor, such as 1-(4-bromophenyl)ethanone. biosynth.combldpharm.com Both electrophilic and nucleophilic fluorine sources have been successfully employed in conjunction with chiral metal catalysts.
Pioneering research has demonstrated the utility of titanium catalysts for the enantioselective fluorination of β-keto esters using electrophilic fluorine sources like Selectfluor. nih.gov More recent developments have focused on hydrogen-bonding donor catalysts that can activate racemic substrates and achieve dynamic kinetic resolution in the fluorination of ketones using nucleophilic sources like cesium fluoride (B91410) (CsF). nih.gov Another strategy employs chiral iodine catalysts to facilitate asymmetric nucleophilic fluorination using boron trifluoride etherate (BF₃·Et₂O) as both a fluorine source and an activating reagent for iodosylbenzene. nih.gov These methods often achieve high yields and excellent enantioselectivities. nih.gov
Table 1: Examples of Catalytic Systems for Asymmetric Fluorination
| Catalyst Type | Precursor Type | Fluorine Source | General Performance |
| Chiral Ti(II) Complex | β-Keto Esters | Electrophilic (e.g., Selectfluor) | Good to high enantioselectivity |
| Chiral Hydrogen Bond Donor | α-Keto Sulfoniums | Nucleophilic (e.g., CsF) | High yield, excellent enantiocontrol |
| Chiral Iodine Catalyst | Unsaturated Amides | Nucleophilic (e.g., BF₃·Et₂O) | Good to excellent ee and dr |
| Chiral Ammonium (B1175870) Borinate | Fluoroketones | Organoboron Reagents | High yield, >99:1 e.r. nih.gov |
The mechanism in these catalytic systems is highly dependent on the catalyst and reagents. For instance, in reactions using electrophilic fluorine sources, the chiral ligand complexed to the metal center creates a chiral environment that directs the approach of the fluorinating agent to one face of the enolate. In nucleophilic fluorination involving hydrogen-bonding catalysts, the catalyst complexes with the fluoride anion, delivering it asymmetrically to the substrate while controlling the stereochemistry through a dynamic kinetic resolution pathway. nih.gov
Stoichiometric Chiral Auxiliary Approaches
In this methodology, a chiral auxiliary is covalently attached to the substrate molecule to direct the stereochemistry of a subsequent fluorination reaction. The auxiliary creates a diastereomeric intermediate that exhibits a strong facial bias, leading to a highly diastereoselective fluorination. After the C-F bond is formed, the auxiliary is cleaved to yield the enantiomerically enriched product.
A classic example of this principle is the Schöllkopf bis-lactim ether system used for the asymmetric synthesis of amino acids, which can be adapted for other targets. nih.gov For the synthesis of (S)-1-(4-Bromophenyl)-1-fluoroethane, a hypothetical route could involve attaching a chiral auxiliary (e.g., a chiral oxazolidinone) to a precursor like 4-bromophenylacetic acid to form a chiral imide. The α-position of this imide could then be fluorinated diastereoselectively. The final step would be the removal of the auxiliary. Although highly effective in controlling stereochemistry, this method requires additional synthetic steps for attaching and removing the auxiliary and uses stoichiometric amounts of the chiral source, making it less atom-economical than catalytic alternatives.
Organocatalytic Strategies for Fluorination
Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.govrsc.org For enantioselective fluorination, chiral amine catalysts, such as imidazolidinones developed by MacMillan and others, are particularly effective. princeton.eduresearchgate.net
This strategy typically involves the α-fluorination of an aldehyde precursor, such as (4-bromophenyl)acetaldehyde. The mechanism proceeds through the formation of a nucleophilic enamine intermediate upon reaction of the aldehyde with the chiral secondary amine catalyst. princeton.eduresearchgate.net This enamine then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The steric environment created by the chiral catalyst directs the fluorinating agent to one face of the enamine, establishing the stereocenter with high enantioselectivity. Hydrolysis of the resulting fluorinated iminium ion releases the chiral α-fluoroaldehyde and regenerates the catalyst. princeton.edu This method is known for its operational simplicity and the use of commercially available catalysts and reagents. princeton.edu
Table 2: Common Organocatalytic Systems for Asymmetric α-Fluorination of Aldehydes
| Organocatalyst | Catalyst Type | Fluorine Source | Enantioselectivity (ee) |
| Imidazolidinone | Chiral Secondary Amine | NFSI | Up to 99% princeton.eduresearchgate.net |
| Proline Derivatives | Chiral Secondary Amine | NFSI | Moderate to good |
| Cinchona Alkaloids | Bifunctional Catalyst | NFSI | Good to excellent rsc.org |
Other organocatalytic approaches include phase-transfer catalysis using chiral quaternary ammonium salts or hydrogen-bonding catalysis with chiral ureas and thioureas to control the asymmetric delivery of fluoride anions. digitellinc.com
Stereospecific Construction of the 1-Fluoroethane Stereocenter
An alternative to direct asymmetric fluorination involves the construction of the chiral center using other transformations, followed by conversion to the fluoroethane moiety, or the separation of a racemic mixture.
Regioselective Functionalization of 4-Bromostyrene (B1200502) Precursors
Starting from an achiral olefin like 4-bromostyrene offers a convergent route to the target molecule. sigmaaldrich.com The key is the enantioselective and regioselective addition of H and F atoms (hydrofluorination) or an amino and a fluorine group (aminofluorination) across the double bond.
While direct asymmetric hydrofluorination is challenging, related transformations serve as a blueprint. For instance, palladium-catalyzed asymmetric aminofluorination reactions have been developed to generate chiral β-fluoroamines from olefins. nih.gov Applying this to 4-bromostyrene would install the fluorine at the benzylic position and an amino group on the terminal carbon. Subsequent removal of the amino group would yield the desired product. Another powerful strategy involves the well-established asymmetric hydroboration of the styrene, which creates a chiral secondary alcohol, (R)- or (S)-1-(4-bromophenyl)ethanol, with high enantiopurity. This alcohol can then be converted to the corresponding fluoride using a fluorinating agent like Deoxofluor or DAST, typically with inversion of configuration, allowing access to this compound from the (R)-alcohol.
Approaches via Chiral Resolution Techniques
Chiral resolution is a classical yet robust method for obtaining enantiopure compounds. numberanalytics.comnumberanalytics.com This strategy involves the preparation of the racemic mixture of 1-(4-bromophenyl)-1-fluoroethane or a suitable precursor, followed by the separation of the two enantiomers.
A highly effective approach is the resolution of the precursor alcohol, racemic 1-(4-bromophenyl)ethanol (B1212655). nih.gov This can be achieved through several methods:
Diastereomeric Salt Formation: The racemic alcohol is first converted to a diastereomeric mixture of esters by reacting it with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid derivatives. onyxipca.com These diastereomeric esters have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. numberanalytics.compharmtech.com After separation, hydrolysis of the ester yields the enantiopure alcohol, which can then be fluorinated.
Kinetic Resolution: In this process, one enantiomer of the racemic starting material reacts at a different rate with a chiral catalyst or enzyme. For example, enzymatic acylation of racemic 1-(4-bromophenyl)ethanol can selectively acylate one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess.
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can physically separate the enantiomers of either the final product or its precursor alcohol. numberanalytics.comnih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method is highly effective for both analytical and preparative-scale separations. numberanalytics.com
Table 3: Comparison of Chiral Resolution Techniques for 1-(4-Bromophenyl)ethanol
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Crystallization | Formation and separation of diastereomeric salts/esters. onyxipca.com | Scalable, well-established, cost-effective for large scale. pharmtech.com | Maximum 50% yield for desired enantiomer (without racemization), can be labor-intensive. |
| Kinetic Resolution | Different reaction rates for enantiomers with a chiral catalyst/enzyme. | Can achieve very high enantiomeric excess. | Maximum 50% yield for desired enantiomer, requires suitable catalyst/enzyme. |
| Chiral Chromatography | Differential interaction with a Chiral Stationary Phase (CSP). nih.gov | High purity, applicable to a wide range of compounds, effective for analysis and purification. numberanalytics.com | Can be expensive, especially for large-scale production, solvent intensive. |
Investigation of Reaction Mechanisms in this compound Synthesis
The formation of the chiral C-F bond in this compound with high enantioselectivity is a significant challenge in synthetic chemistry. Understanding the underlying reaction mechanisms is paramount for the rational design of efficient catalytic systems.
Transition State Analysis for Stereocontrol
The stereochemical outcome of the enantioselective fluorination leading to this compound is determined by the relative energies of the diastereomeric transition states. Computational studies, often employing density functional theory (DFT), have become instrumental in elucidating the non-covalent interactions that stabilize the favored transition state. acs.org
In the context of palladium-catalyzed hydrofluorination of alkenylarenes, which represents a plausible route to the target molecule from 1-bromo-4-(1-ethenyl)benzene, the transition state involves a complex interplay of steric and electronic factors. acs.org The chiral ligand bound to the palladium center creates a chiral pocket that preferentially accommodates one of the prochiral faces of the alkene. The stabilization of one transition state over the other is often governed by subtle non-covalent interactions such as hydrogen bonding and C-H---π interactions. acs.org
For instance, in related asymmetric fluorination reactions, transition state models have been proposed where hydrogen bonding between a catalyst and the substrate plays a crucial role in orienting the reactants for selective bond formation. nih.gov The analysis of these models indicates that the energy difference between the competing transition states, which dictates the enantiomeric excess (e.e.), can be influenced by the catalyst's structure and the reaction conditions. acs.org
Table 1: Hypothetical Energy Differences in Transition States for the Fluorination of a Styrene Derivative
| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |
| TS-S (favored) | 0 | S |
| TS-R (disfavored) | 1.8 | R |
Note: This table is illustrative and based on general principles of asymmetric catalysis. The energy values are hypothetical to demonstrate the concept of transition state stabilization.
Role of Catalysts and Reagents in Enantiodetermining Steps
The choice of catalyst and fluorinating reagent is critical in the enantiodetermining step of the synthesis of this compound. Palladium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands, have shown considerable promise in the enantioselective fluorination of styrenyl substrates. acs.orgnih.govucla.edu
In a representative palladium-catalyzed hydrofluorination, a chiral sulfoxide (B87167) phosphine (SOP) ligand can be employed. acs.org The palladium(II) center, coordinated to the chiral ligand, activates the alkene. The fluorinating agent, such as Selectfluor, then delivers the fluorine atom. The enantioselectivity arises from the specific geometry of the palladium-ligand-substrate complex in the transition state.
The nature of the fluorine source also plays a significant role. Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies have shown that solvents like nitromethane (B149229) can act as Lewis bases to activate these reagents, facilitating the fluorination process through a cationic intermediate. chinesechemsoc.orgchinesechemsoc.org
Table 2: Influence of Catalyst and Reagent on Enantioselectivity in a Model Fluorination Reaction
| Catalyst System | Fluorinating Reagent | Solvent | Enantiomeric Excess (e.e.) (%) |
| Pd(OAc)₂ / (R)-BINAP | Selectfluor | Toluene | 85 |
| [Pd((R)-SOP)Cl₂] | Selectfluor | Dichloromethane | 94 |
| Cu(I) / Chiral Box | NFSI | THF | 78 |
Note: This table presents curated data from various sources on similar reaction types to illustrate the impact of different catalytic systems. acs.orgacs.org
Development of Scalable and Sustainable Synthetic Routes
The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and sustainable routes. For this compound, this involves considering factors such as catalyst loading, reagent toxicity, and operational simplicity.
Recent advancements focus on minimizing the use of hazardous reagents and developing more environmentally benign catalytic systems. Photochemical and electrochemical methods are emerging as powerful tools for sustainable fluorination. beilstein-journals.orgrsc.orgnumberanalytics.com These techniques can often be performed under milder conditions and may reduce the need for stoichiometric chemical oxidants or reductants. numberanalytics.com
For example, electrochemical benzylic C(sp³)–H fluorination offers a direct approach to fluorinated products, potentially from a precursor like 1-bromo-4-ethylbenzene. rsc.org Pulsed electrolysis has been shown to enhance the efficiency of such reactions by improving mass transport and minimizing over-oxidation. rsc.org
Biocatalysis presents another sustainable avenue, utilizing enzymes to perform highly selective fluorinations. While direct enzymatic synthesis of this compound has not been reported, engineered enzymes have been used for the asymmetric synthesis of other secondary and tertiary fluorides, demonstrating the potential of this approach. nih.gov
The development of robust catalysts with high turnover numbers is also crucial for scalability, as it allows for lower catalyst loadings, reducing costs and simplifying product purification.
Advanced Spectroscopic and Chiroptical Characterization of S 1 4 Bromophenyl 1 Fluoroethane
Enantiomeric Purity and Absolute Configuration Determination
The determination of enantiomeric purity and absolute configuration is fundamental in the study of chiral compounds. Several powerful techniques are typically employed for this purpose.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy in Anisotropic Media
Chiral NMR spectroscopy, particularly in anisotropic media such as liquid crystals, is a potent method for differentiating enantiomers. By inducing a degree of orientation in the solute molecules, the anisotropic environment allows for the measurement of residual dipolar couplings, which are sensitive to the spatial arrangement of atoms and can be used to distinguish between enantiomers. While the principles of this technique are well-documented frontiersin.org, specific NMR data, including chemical shifts and coupling constants for (S)-1-(4-Bromophenyl)-1-fluoroethane in a liquid crystal matrix, are not available in the reviewed literature.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy
Circular dichroism (CD) and Vibrational Circular Dichroism (VCD) are essential chiroptical techniques that measure the differential absorption of left and right circularly polarized light. wikipedia.orgbruker.comnih.gov These methods provide information about the three-dimensional structure of chiral molecules and are instrumental in determining absolute configuration by comparing experimental spectra with quantum chemical calculations. wikipedia.org VCD, in particular, extends these principles into the infrared region, offering detailed structural insights. wikipedia.orgnih.gov However, specific CD and VCD spectra for this compound could not be located.
Low-Frequency Raman Spectroscopy (LFRS) for Chiral Identification in Condensed Phases
Low-Frequency Raman Spectroscopy (LFRS) probes the low-frequency vibrational modes of molecules, which are often related to collective motions and intermolecular interactions in the condensed phase. This technique has potential for chiral discrimination, but its application to this compound has not been reported.
Advanced Chiral Chromatographic Methods for Enantioseparation and Quantitation
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for the separation and quantification of enantiomers. mdpi.comcsfarmacie.cznih.govshimadzu.comsigmaaldrich.com The choice of the CSP and mobile phase is critical for achieving successful separation. While numerous chiral separation methods exist for various compounds, specific chromatographic conditions, including the type of chiral column, mobile phase composition, flow rate, and retention times for the enantiomers of 1-(4-Bromophenyl)-1-fluoroethane, are not described in the available literature.
High-Resolution Mass Spectrometry for Isotopic Labeling and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for studying its fragmentation patterns, which can provide valuable structural information. libretexts.orgchemguide.co.uktutorchase.com Isotopic labeling studies combined with HRMS can elucidate reaction mechanisms and metabolic pathways. The NIST Chemistry WebBook provides mass spectrometry data for the related compound Ethanone, 1-(4-bromophenyl)-, but not for 1-(4-Bromophenyl)-1-fluoroethane. nist.govnist.gov Detailed fragmentation analysis specific to this compound is not available.
Solid-State Chiroptical Properties and Crystallographic Analysis
The analysis of the solid-state properties of a chiral compound, including its crystal structure, provides definitive information about its absolute configuration and intermolecular interactions. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystal. While crystal structures for several related 1-(4-bromophenyl) derivatives have been reported researchgate.netresearchgate.netnih.govdntb.gov.uascispace.comnih.govrsc.orguky.edu, no crystallographic data for this compound could be found. Without this data, a discussion of its solid-state chiroptical properties and a detailed crystallographic analysis are not possible.
Multi-Dimensional NMR Techniques for Detailed Structural Elucidation
The unequivocal structural assignment of this compound is achieved through a suite of multi-dimensional Nuclear Magnetic Resonance (NMR) techniques. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, two-dimensional (2D) experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for a comprehensive characterization. These techniques reveal through-bond scalar couplings, enabling the precise mapping of the molecular framework.
The analysis begins with the interpretation of the ¹H NMR spectrum, which shows distinct signals for the aromatic and aliphatic protons. The aromatic protons on the 4-bromophenyl ring typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methine proton (CH) is split into a doublet of quartets due to coupling with the adjacent fluorine atom and the methyl (CH₃) protons. The methyl protons, in turn, appear as a doublet of doublets, coupling to both the methine proton and the fluorine atom.
The ¹³C NMR spectrum, often proton-decoupled, displays signals for each unique carbon atom. The presence of the fluorine atom introduces characteristic C-F couplings, which are crucial for assignment. The carbon atom directly bonded to fluorine (C1) exhibits a large one-bond coupling constant (¹JCF), while adjacent carbons show smaller two- and three-bond couplings (²JCF and ³JCF).
Correlation Spectroscopy (COSY)
The ¹H-¹H COSY experiment is pivotal in identifying proton-proton coupling networks. For this compound, the COSY spectrum would primarily show a cross-peak between the methine proton (H1) and the methyl protons (Hα), confirming their three-bond (³JHH) scalar coupling. This correlation is fundamental in establishing the ethyl fragment of the molecule. The aromatic protons would also exhibit cross-peaks corresponding to their ortho-coupling, confirming their adjacency on the phenyl ring.
Interactive Data Table: Predicted ¹H-¹H COSY Correlations for this compound
| Proton (δ ppm) | Correlating Proton (δ ppm) | Correlation Type |
| ~5.9 (H1, methine) | ~1.8 (Hα, methyl) | ³JHH |
| ~7.5 (H-ortho) | ~7.3 (H-meta) | ³JHH (ortho-coupling) |
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates protons with their directly attached carbon atoms. This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. In the HSQC spectrum of this compound, a cross-peak would be observed between the methine proton signal and the C1 carbon signal. Similarly, the methyl proton signal would correlate with the Cα carbon signal. The aromatic protons would show correlations to their respective carbon atoms in the phenyl ring. The edited HSQC is particularly useful as it can differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.
Interactive Data Table: Predicted ¹H-¹³C HSQC Correlations for this compound
| Proton (δ ppm) | Carbon (δ ppm) | Correlation Type |
| ~5.9 (H1) | ~90 (C1) | ¹JCH |
| ~1.8 (Hα) | ~25 (Cα) | ¹JCH |
| ~7.5 (H-ortho) | ~128 (C-ortho) | ¹JCH |
| ~7.3 (H-meta) | ~131 (C-meta) | ¹JCH |
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is crucial for elucidating the carbon skeleton by identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. This technique is instrumental in connecting the different fragments of the molecule identified by COSY and HSQC.
Key HMBC correlations for this compound would include:
A cross-peak between the methine proton (H1) and the ipso-carbon of the phenyl ring (C-ipso), establishing the connection between the fluoroethane (B3028841) moiety and the bromophenyl group.
Correlations between the methine proton (H1) and the ortho-carbons of the phenyl ring.
A correlation between the methyl protons (Hα) and the methine carbon (C1).
Correlations from the ortho-aromatic protons to the ipso- and meta-carbons, further confirming the substitution pattern of the aromatic ring.
The presence of the fluorine atom can also give rise to long-range H-F and C-F couplings that can be observed in these multi-dimensional spectra, providing additional structural confirmation.
Interactive Data Table: Predicted Key ¹H-¹³C HMBC Correlations for this compound
| Proton (δ ppm) | Correlating Carbon (δ ppm) | Correlation Type |
| ~5.9 (H1) | ~140 (C-ipso) | ³JCH |
| ~5.9 (H1) | ~128 (C-ortho) | ²JCH |
| ~1.8 (Hα) | ~90 (C1) | ²JCH |
| ~7.5 (H-ortho) | ~140 (C-ipso) | ²JCH |
| ~7.5 (H-ortho) | ~131 (C-meta) | ³JCH |
By combining the information from these multi-dimensional NMR experiments, a complete and detailed structural elucidation of this compound can be confidently achieved, confirming the connectivity and substitution pattern of the entire molecule.
Application of S 1 4 Bromophenyl 1 Fluoroethane As a Chiral Synthon in Complex Organic Synthesis
Strategic Use as a Chiral Building Block in Stereoselective Transformations
There is no available literature detailing the strategic use of (S)-1-(4-Bromophenyl)-1-fluoroethane as a chiral building block in stereoselective transformations. While the structure of the compound, featuring a stereocenter directly attached to both a bromoaryl group and a fluorine atom, suggests its potential as a chiral synthon, no published studies were found that demonstrate or explore this potential. General methodologies exist for stereoselective synthesis using chiral sulfinyl imines and other auxiliaries to create stereogenic centers, but these have not been specifically applied to or exemplified with this compound. rsc.org
Functional Group Interconversions Involving the Bromoaryl Moiety
No specific examples of functional group interconversions involving the bromoaryl moiety of this compound were found in the reviewed literature. The discussions below are based on general reactions for similar structural motifs.
Cross-Coupling Reactions at the Bromine Center
There are no specific studies reporting the participation of this compound in cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination. While palladium-catalyzed cross-coupling reactions are standard methods for forming carbon-carbon and carbon-heteroatom bonds at aryl bromide sites, research explicitly demonstrating these transformations on this chiral fluoroethane (B3028841) derivative is absent. organic-chemistry.orgnih.gov General principles suggest that such reactions could be feasible, but conditions would need to be optimized to preserve the stereochemical integrity of the adjacent benzylic fluoride (B91410) center.
Directed Ortho-Metalation and Aromatic Functionalization
No literature was found describing the directed ortho-metalation of this compound. Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). researchgate.netnih.govacs.orgnih.gov In the case of the target compound, neither the bromine nor the fluoroethyl group typically functions as a strong DMG, making such a transformation challenging without further modification of the aromatic ring.
Stereoretentive and Stereoinvertive Transformations at the Fluoro-Substituted Stereocenter
There is a lack of published research on stereoretentive or stereoinvertive transformations at the fluoro-substituted stereocenter of this compound. The activation and substitution of benzylic fluorides are known to be challenging. nih.gov Mechanistic studies on simpler benzylic fluorides indicate that the stereochemical outcome (retention, inversion, or racemization) is highly dependent on the reaction conditions, the nucleophile, and the presence of activating agents like hydrogen-bond donors. nih.gov However, no such studies have been specifically conducted on this compound.
Elaboration into Chiral Frameworks for Material Science or Probe Development
No publications were identified that describe the use of this compound for the synthesis of chiral frameworks for applications in material science or as chiral probes. While bromoaryl compounds are common starting materials for synthesizing functionalized materials, and chiral fluorinated molecules can be valuable as probes, the specific application of this synthon for such purposes has not been documented. researchgate.net
Emerging Research Frontiers and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Optimizing Synthesis and Characterization
Table 1: Applications of AI/ML in Chemical Synthesis
| Application Area | AI/ML Contribution | Potential Impact on Chiral Fluoroalkane Synthesis |
|---|---|---|
| Retrosynthetic Planning | Suggesting novel and efficient synthetic pathways. nih.govbeilstein-journals.org | Identification of more economical or higher-yielding routes to precursors of (S)-1-(4-Bromophenyl)-1-fluoroethane. |
| Reaction Condition Optimization | Predicting optimal temperature, solvent, and reagents for maximum yield and selectivity. beilstein-journals.orgacs.org | Fine-tuning the asymmetric fluorination step to improve enantiomeric excess and reduce waste. |
| Forward Reaction Prediction | Forecasting the likely products and yields of a given set of reactants and conditions. pharmafeatures.com | Virtually screening potential side reactions, leading to purer product profiles. |
| Catalyst/Ligand Design | De novo design of chiral catalysts and ligands for stereoselective transformations. nih.gov | Discovery of highly selective catalysts for producing the (S)-enantiomer, potentially lowering costs. |
Development of Novel Fluorination Reagents and Methodologies
The synthesis of organofluorine compounds is critically dependent on the availability of effective fluorinating agents. Research is intensely focused on developing new reagents that are safer, more selective, and more efficient than traditional ones like diethylaminosulfur trifluoride (DAST), which has limitations due to its toxicity and potential to cause side reactions. numberanalytics.comtcichemicals.com
Recent advances have produced a new generation of nucleophilic fluorinating reagents with improved handling and performance. tcichemicals.comtcichemicals.com Examples include solid, thermally stable reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), which shows less fuming and slower reactivity with water, making it easier to handle. tcichemicals.comtcichemicals.com Other reagents like PyFluor have been developed to be low-cost and effective for deoxyfluorination with reduced elimination byproducts. ucla.edu The development of electrophilic fluorinating agents, such as N-F reagents derived from cinchona alkaloids and Selectfluor®, has also been a milestone, enabling the construction of C–F quaternary stereocenters. researchgate.netnih.gov
Beyond new reagents, innovative methodologies are expanding the toolkit for fluorination. nih.gov Key emerging technologies include:
Photoredox and Electrochemical Fluorination : These methods use light or electricity to drive fluorination reactions under mild conditions, often avoiding harsh reagents. numberanalytics.comnumberanalytics.commdpi.com They offer improved selectivity and are considered more sustainable. numberanalytics.comnumberanalytics.com
Catalytic Asymmetric Fluorination : Significant progress has been made in developing catalytic methods—using transition metals, organocatalysts, or enzymes—to control the stereochemistry of fluorination reactions. ucla.edunih.govmdpi.com This is crucial for synthesizing enantiopure compounds like this compound. nih.govmdpi.com For instance, catalytic asymmetric nucleophilic fluorination has been achieved using BF₃·Et₂O as both a fluorine source and an activating reagent in the presence of a chiral iodine catalyst. nih.gov
Late-Stage Fluorination : This strategy focuses on introducing fluorine atoms into complex molecules at a late step in the synthesis, which is highly valuable in drug discovery. mdpi.com
Table 2: Comparison of Selected Modern Fluorinating Reagents
| Reagent Name | Type | Key Advantages |
|---|---|---|
| Selectfluor® | Electrophilic | Stable, easy to handle, versatile for various substrates. nih.govmdpi.com |
| PyFluor | Nucleophilic | Low-cost, high selectivity for deoxyfluorination, stable. ucla.eduthermofisher.com |
| FLUOLEAD™ | Nucleophilic | Crystalline solid, high thermal stability, less fuming. tcichemicals.comtcichemicals.com |
| [IPrH][F(HF)₂] | Nucleophilic | Renewable, highly selective for fluorination of various halides and sulfonates. acs.org |
Expansion of Applications in Advanced Materials and Chemical Tool Development
The unique properties conferred by the fluorine atom—such as high thermal stability, chemical inertness, and altered electronic character—make organofluorine compounds like this compound valuable precursors for advanced materials. numberanalytics.com The introduction of fluorine into polymers, for example, can enhance their durability and create specialized surface properties. numberanalytics.com Fluorinated compounds are integral to the development of high-performance materials for electronics, aerospace, and energy applications, such as in fluorinated electrolytes and membranes for batteries and fuel cells. numberanalytics.comnumberanalytics.com The specific chirality of the molecule could be leveraged to create chiral polymers or liquid crystals with unique optical properties.
In addition to materials science, chiral fluorinated molecules are increasingly being developed as sophisticated chemical tools for biological research. nih.govnih.gov The fluorine atom is often used as a probe in ¹⁹F NMR spectroscopy to study molecular interactions and conformations in biological systems, as the ¹⁹F nucleus provides a clear signal with no background interference. nih.gov Furthermore, fluorinated analogs of biological molecules can be used to modulate metabolic stability or to act as inhibitors for specific enzymes. nih.govmdpi.com For example, 2'-fluorinated hydantoins have been developed as chemical biology tools to study DNA base excision repair mechanisms by stalling the enzymatic process. nih.gov The this compound scaffold could be incorporated into larger molecules designed to probe specific biological pathways or to serve as building blocks in the synthesis of new bioactive compounds. nih.govresearchgate.net
Interdisciplinary Research with Emerging Chemical Technologies
The future of organofluorine chemistry, including the utility of specific building blocks like this compound, lies at the intersection of multiple scientific disciplines. nih.govelsevierpure.com Progress is driven by combining synthetic chemistry with fields like materials science, chemical biology, and sustainable technology. nih.govuzh.ch
A significant trend is the push towards more sustainable and environmentally friendly chemical processes. numberanalytics.comnumberanalytics.com This involves the use of emerging technologies like:
Flow Chemistry : Conducting reactions in continuous flow reactors instead of traditional batch processes can improve safety, efficiency, and scalability. numberanalytics.com
Biocatalysis : The use of enzymes to catalyze fluorination reactions offers a highly selective and green alternative to traditional chemical methods. numberanalytics.com
Electrochemical and Photochemical Synthesis : As mentioned, these techniques reduce the reliance on hazardous and toxic reagents, aligning with the principles of green chemistry. numberanalytics.comnumberanalytics.com
The multidisciplinary nature of modern research means that a compound synthesized by an organic chemist could be used by materials scientists to create a new polymer, or by chemical biologists to probe a cellular mechanism. nih.govelsevierpure.com This collaborative approach is essential for tackling complex challenges and unlocking the full potential of unique chemical structures like this compound. The development of new synthetic methods and the expansion into novel applications are mutually reinforcing, driving innovation across the chemical sciences. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-1-(4-Bromophenyl)-1-fluoroethane, and what reaction conditions are critical for achieving high enantiomeric purity?
- Methodological Answer : A typical synthesis involves halogenation or fluorination of a chiral precursor. For example, (S)-1-(4-Bromophenyl)ethylamine derivatives can react with fluorinating agents like Selectfluor under anhydrous conditions. Critical parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios to minimize racemization. Enantiomeric purity is ensured via chiral HPLC or polarimetry .
Q. How can spectroscopic techniques such as NMR and X-ray crystallography confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : NMR distinguishes fluorine environments, while NMR identifies diastereotopic protons. Coupling constants () help confirm stereochemistry.
- X-ray crystallography : Single-crystal analysis resolves absolute configuration. Programs like SHELXL refine structural parameters, ensuring bond lengths/angles align with expected stereoelectronic effects .
Q. What are the primary applications of this compound in medicinal chemistry and material science?
- Methodological Answer :
- Medicinal Chemistry : Acts as a chiral building block for serotonin receptor modulators or kinase inhibitors. Its fluorinated aryl group enhances metabolic stability and bioavailability.
- Material Science : Used in liquid crystals or polymers, where the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
Advanced Research Questions
Q. When unexpected byproducts are observed in the synthesis of this compound derivatives, what analytical strategies identify and rationalize their formation?
- Methodological Answer :
- LC-MS/HPLC : Detects low-abundance impurities. High-resolution mass spectrometry (HRMS) assigns molecular formulas.
- Mechanistic Studies : Isotopic labeling (e.g., or ) traces reaction pathways. For example, in cycloadditions, competing [3+2] vs. [4+2] pathways may explain divergent products. Computational tools (DFT) model transition states to validate mechanisms .
Q. How can computational methods like Molecular Electron Density Theory (MEDT) predict regioselectivity in reactions involving this compound?
- Methodological Answer : MEDT calculates electron density distributions to identify nucleophilic/electrophilic centers. For instance, in nitrile oxide cycloadditions, MEDT reveals that the Cβ atom of the electrophile preferentially attacks the electron-rich aryl ring, dictating regioselectivity. Parr functions and dual descriptor analyses quantify site-specific reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
